N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)hydrazine with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown promising antimicrobial activity against various bacterial and fungal strains.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide involves the inhibition of key enzymes or proteins in the target organism. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity . The exact molecular targets and pathways involved may vary depending on the specific application and organism.
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide can be compared with other 1,3,4-thiadiazole derivatives such as:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide: This compound also exhibits antimicrobial activity but has different chemical properties and applications.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide: This compound is used in medicinal chemistry for its potential anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H18N4O5S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C15H18N4O5S/c1-15(2,3)13-17-18-14(25-13)16-12(20)8-6-10(23-4)11(24-5)7-9(8)19(21)22/h6-7H,1-5H3,(H,16,18,20) |
InChI Key |
MAOFJPRJDOTDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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